1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole core substituted with methoxy, dimethyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.
Methoxylation and Methylation: The methoxy and dimethyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and infectious diseases .
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways relevant to disease processes .
Comparison with Similar Compounds
Similar Compounds
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole: Lacks the additional methyl groups on the benzimidazole core.
5-methoxy-2,4-dimethylbenzenesulfonamide: Contains a sulfonamide group instead of the benzimidazole core.
2,4-dimethyl-5-methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of the benzimidazole core.
Uniqueness
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups, along with the sulfonyl group, enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-7-15-16(8-12(11)2)20(10-19-15)24(21,22)18-9-17(23-5)13(3)6-14(18)4/h6-10H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLVEDZRFIQLNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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